molecular formula C20H18N4O2 B11175611 N,N'-bis(pyridin-4-ylmethyl)benzene-1,3-dicarboxamide

N,N'-bis(pyridin-4-ylmethyl)benzene-1,3-dicarboxamide

Cat. No.: B11175611
M. Wt: 346.4 g/mol
InChI Key: OGYRSLNVLIGUKN-UHFFFAOYSA-N
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Description

N1,N3-BIS[(PYRIDIN-4-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE: is an organic compound with the molecular formula C26H20N6O2 It is characterized by the presence of two pyridin-4-ylmethyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N3-BIS[(PYRIDIN-4-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzene-1,3-Dicarboxamide Core: This can be achieved by reacting benzene-1,3-dicarboxylic acid with an appropriate amine under dehydrating conditions.

    Attachment of Pyridin-4-Ylmethyl Groups: The pyridin-4-ylmethyl groups can be introduced through a nucleophilic substitution reaction, where the benzene-1,3-dicarboxamide core is reacted with pyridin-4-ylmethyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N3-BIS[(PYRIDIN-4-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Pyridin-4-ylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-4-ylmethyl ketones, while reduction can produce pyridin-4-ylmethyl amines.

Scientific Research Applications

Chemistry: N1,N3-BIS[(PYRIDIN-4-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in the development of metalloprotein inhibitors.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In the industrial sector, N1,N3-BIS[(PYRIDIN-4-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N1,N3-BIS[(PYRIDIN-4-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloproteins. Additionally, its ability to participate in hydrogen bonding and π-π interactions allows it to modulate the activity of enzymes and receptors involved in various biological pathways.

Comparison with Similar Compounds

    N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine: This compound has a similar core structure but with four pyridin-4-yl groups instead of two.

    N1,N3,N5-Tris(pyridin-4-yl)benzene-1,3,5-tricarboxamide: This compound features three pyridin-4-yl groups attached to a benzene-1,3,5-tricarboxamide core.

Uniqueness: N1,N3-BIS[(PYRIDIN-4-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of two pyridin-4-ylmethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-N,3-N-bis(pyridin-4-ylmethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(23-13-15-4-8-21-9-5-15)17-2-1-3-18(12-17)20(26)24-14-16-6-10-22-11-7-16/h1-12H,13-14H2,(H,23,25)(H,24,26)

InChI Key

OGYRSLNVLIGUKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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